N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
This compound is a pyrazine derivative . Pyrazines are an important class of pharmacophores due to their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically .
Synthesis Analysis
The synthesis of similar pyrazine derivatives has been reported in the literature . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The spectral characterization of a similar compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC), was executed by FT-IR and FT-Raman spectroscopic methods and density functional theory (DFT) computations .Chemical Reactions Analysis
The fundamental reactive properties of CIMPPC were investigated by MEP analysis . Visualization of ALIE and Fukui functions evaluated the most probable sites for electrophilic attacks .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the density of a related compound, N-(4-Chloro-2-methylphenyl)-N’-ethyl-6-[4-(4-nitrophenyl)-1, is 1.4±0.1 g/cm^3 .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives : New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and their structures confirmed through spectral data. Some of these compounds exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : A series of pyrazolo[3,4-d]pyrimidin-4-one derivatives were prepared and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Almost all compounds showed antitumor activity, with one showing particularly potent inhibitory activity, suggesting significant therapeutic potential (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Antimycobacterial Activity of N-Phenylpyrazine-2-carboxamides : A study on 5-chloro-N-phenylpyrazine-2-carboxamides revealed significant in vitro activity against Mycobacterium tuberculosis. The study suggests the importance of the phenyl part of the molecule in maintaining activity, with some derivatives showing decreased cytotoxicity, highlighting their potential as antimycobacterial agents (Zítko et al., 2013).
Synthesis of Pyrazole Derivatives as Electron Transport Inhibitors : Pyrazole derivatives were synthesized and screened as potential inhibitors of photosynthetic electron transport, showing inhibitory properties in the micromolar range. This research provides insights into the structure-activity relationship and potential applications in developing new herbicides (Vicentini et al., 2005).
Anti-Influenza Virus Activity of Benzamide-Based 5-Aminopyrazoles : Novel benzamide-based 5-aminopyrazoles and their derivatives were synthesized and exhibited significant antiviral activities against bird flu influenza (H5N1), indicating their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the compound interacts with its targets through a free radical reaction . In the initiating step, a succinimidyl radical (S·) is formed, which then removes a hydrogen atom to form succinimide (SH) .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have shown to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The correlation between the ic50 values and the lipophilicity parameters of similar compounds shows a quasi-parabolic course for compounds with clog p from 354369 to 495436 .
Result of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Action Environment
It is known that the rate of reaction of similar compounds can vary due to differences in electronegativity .
Future Directions
Pyrazines are among the most widely known heterocyclic compounds and have been proven important in perfumeries, food industries, and pharmaceuticals . Due to the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine-containing candidates has been observed . This suggests that there is potential for future research and development in this area.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-8-5-10(16)3-4-11(8)18-14(21)12-6-13-15(22)17-9(2)7-20(13)19-12/h3-7H,1-2H3,(H,17,22)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWTTZIQFLUXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=NN3C=C(NC(=O)C3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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